Cas no 91968-72-8 (1-(Benzyloxy)-2-methylpropan-2-ol)
1-(Benzyloxy)-2-methylpropan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-(Benzyloxy)-2-methylpropan-2-ol
- 2-methyl-1-phenylmethoxypropan-2-ol
- 2-Propanol, 2-methyl-1-(phenylmethoxy)-
- FNGALCZPIXXLGT-UHFFFAOYSA-N
- AT19586
- FT-0742589
- SCHEMBL95926
- AB84932
- 91968-72-8
- MFCD22547988
- DTXSID50543851
-
- MDL: MFCD22547988
- Inchi: 1S/C11H16O2/c1-11(2,12)9-13-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3
- InChI Key: FNGALCZPIXXLGT-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)CC(C)(C)O
Computed Properties
- Exact Mass: 180.115029749g/mol
- Monoisotopic Mass: 180.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 29.5Ų
1-(Benzyloxy)-2-methylpropan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019140467-1g |
1-(Benzyloxy)-2-methylpropan-2-ol |
91968-72-8 | 95% | 1g |
$420.16 | 2023-08-31 | |
| eNovation Chemicals LLC | Y1105723-5g |
1-(benzyloxy)-2-methylpropan-2-ol |
91968-72-8 | 95% | 5g |
$1500 | 2024-07-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649262-1g |
1-(Benzyloxy)-2-methylpropan-2-ol |
91968-72-8 | 98% | 1g |
¥6216.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649262-5g |
1-(Benzyloxy)-2-methylpropan-2-ol |
91968-72-8 | 98% | 5g |
¥17395.00 | 2024-04-25 | |
| A2B Chem LLC | AC87169-100mg |
1-(Benzyloxy)-2-methylpropan-2-ol |
91968-72-8 | 95% | 100mg |
$176.00 | 2024-07-18 | |
| A2B Chem LLC | AC87169-250mg |
1-(Benzyloxy)-2-methylpropan-2-ol |
91968-72-8 | 95% | 250mg |
$292.00 | 2024-07-18 | |
| A2B Chem LLC | AC87169-1g |
1-(Benzyloxy)-2-methylpropan-2-ol |
91968-72-8 | 95% | 1g |
$416.00 | 2024-05-20 | |
| 1PlusChem | 1P006675-100mg |
1-(Benzyloxy)-2-methylpropan-2-ol |
91968-72-8 | 95% | 100mg |
$149.00 | 2024-04-20 | |
| 1PlusChem | 1P006675-250mg |
1-(Benzyloxy)-2-methylpropan-2-ol |
91968-72-8 | 95% | 250mg |
$240.00 | 2024-04-20 | |
| abcr | AB592335-100mg |
1-(Benzyloxy)-2-methylpropan-2-ol; . |
91968-72-8 | 100mg |
€324.60 | 2024-07-20 |
1-(Benzyloxy)-2-methylpropan-2-ol Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 1-(Benzyloxy)-2-methylpropan-2-ol
1-(Benzyloxy)-2-methylpropan-2-ol: A Comprehensive Overview
1-(Benzyloxy)-2-methylpropan-2-ol (CAS No. 91968-72-8) is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound, also referred to as benzyl ether derivative, is characterized by its unique chemical structure, which combines a benzyloxy group with a branched alcohol moiety. Its molecular formula, C13H20O, reflects its composition, while its molecular weight of 196.3 g/mol provides insight into its physical properties.
The synthesis of 1-(Benzyloxy)-2-methylpropan-2-ol involves a multi-step process that typically begins with the preparation of the corresponding alkyl halide. This is followed by nucleophilic substitution reactions to introduce the benzyloxy group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. For instance, the use of transition metal catalysts has been shown to significantly enhance reaction yields, making this compound more accessible for large-scale applications.
One of the most notable applications of 1-(Benzyloxy)-2-methylpropan-2-ol is in the field of pharmaceuticals. Its ability to act as a bioisostere makes it an invaluable tool in drug design, where it can replace functional groups in existing drugs to improve pharmacokinetic properties without altering the overall therapeutic effect. Recent studies have highlighted its potential in the development of anti-inflammatory agents, where it has demonstrated superior efficacy compared to traditional compounds.
In addition to its pharmaceutical applications, 1-(Benzyloxy)-2-methylpropan-2-ol has found utility in the synthesis of advanced materials. Its role as a building block in polymer chemistry has led to the creation of novel materials with enhanced mechanical and thermal properties. For example, researchers have successfully incorporated this compound into polyurethane formulations, resulting in materials that exhibit improved flexibility and durability under extreme conditions.
The chemical stability of 1-(Benzyloxy)-2-methylpropan-2-ol is another factor that contributes to its widespread use. Its resistance to oxidation and hydrolysis under normal storage conditions ensures a long shelf life, making it ideal for industrial applications where consistency and reliability are paramount. Furthermore, recent studies have explored its potential as a green solvent, offering an eco-friendly alternative to traditional organic solvents in various chemical processes.
From a structural perspective, the compound's tertiary alcohol group plays a crucial role in determining its reactivity and solubility properties. This group facilitates strong hydrogen bonding, which not only enhances its solubility in polar solvents but also influences its interactions with biological systems. The benzyloxy group, on the other hand, introduces aromaticity and electronic effects that can be exploited in various chemical transformations.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 1-(Benzyloxy)-2-methylpropan-2-ol. Quantum mechanical calculations have revealed that the compound exhibits significant electron-donating capabilities due to the resonance effects of the benzyloxy group. This property has been leveraged in designing new catalysts for organic transformations, where it enhances reaction rates and selectivity.
In conclusion, 1-(Benzyloxy)-2-methylpropan-2-ol (CAS No. 91968-72-8) stands as a testament to the ingenuity of modern chemistry. Its diverse applications across pharmaceuticals, materials science, and green chemistry underscore its importance as a key building block in contemporary research and industry. As ongoing studies continue to uncover new facets of this compound's potential, it is poised to play an even greater role in shaping future innovations.
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